2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine is a halogenated aromatic heterocyclic organic compound. It contains a pyridine ring substituted with chlorine, chloromethyl, and trifluoromethyl groups. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine typically involves multiple steps One common method starts with the chlorination of pyridine derivatives to introduce chlorine atoms at specific positions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the chlorine or trifluoromethyl positions can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine
2,4-Dichloro-5-(trifluoromethyl)pyrimidine
2-Chloro-4-(trifluoromethyl)phenol
Uniqueness: 2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine is unique due to its specific combination of chlorine, chloromethyl, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable in various applications.
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEMJLFWYHXYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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